Differential Structural Physicochemical Profile vs. Cloquintocet-mexyl
A key physicochemical differentiator is lipophilicity. 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide has a predicted LogP of approximately 3.24, indicating moderate lipophilicity . This contrasts sharply with the commercial herbicide safener cloquintocet-mexyl (CAS 99607-70-2), a 1-methylhexyl ester analog with a significantly higher predicted LogP of approximately 5.23 . The lower LogP of the target compound, driven by its two terminal hydroxyl groups, implies markedly different solubility and permeability profiles, which are critical parameters in biological assay design and formulation.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~ 3.24 |
| Comparator Or Baseline | Cloquintocet-mexyl (CAS 99607-70-2): LogP ~ 5.23 |
| Quantified Difference | Δ LogP ≈ 1.99 |
| Conditions | In silico prediction method |
Why This Matters
This nearly 2-log unit difference in lipophilicity can dictate compound suitability for aqueous vs. lipid-based assays, affecting apparent bioactivity and making direct functional substitution unreliable.
